3-(3-Aminophenyl)oxetan-3-ol
Description
Historical Context and Evolution of Oxetane (B1205548) Chemistry
The study of oxetanes, four-membered cyclic ethers, dates back to the 19th century, but for a long time, they were considered mere chemical curiosities. Early synthetic methods were often low-yielding and lacked general applicability. doi.org The discovery of naturally occurring complex molecules containing the oxetane moiety, such as paclitaxel (B517696) (Taxol), a potent anticancer agent, sparked a renaissance in oxetane chemistry. doi.org This led to a concerted effort to develop more efficient and versatile synthetic routes.
Key advancements in synthetic methodologies, such as the Paternò-Büchi reaction (a [2+2] photocycloaddition), intramolecular Williamson ether synthesis, and the cyclization of 1,3-diols, have made a diverse array of substituted oxetanes more accessible. rsc.orgmdpi.com More recently, the development of methods for the synthesis of oxetan-3-ones has provided a versatile entry point to a wide range of 3-substituted oxetanes. organic-chemistry.org These synthetic innovations have been instrumental in unlocking the full potential of the oxetane ring in various scientific disciplines. chemrxiv.orgsigmaaldrich.com
Significance of Four-Membered Ethers in Molecular Design and Strain Theory
Ethers are a fundamental class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. organic-chemistry.org While acyclic ethers are generally stable and unreactive, cyclic ethers, particularly small rings like oxetanes, exhibit unique properties due to ring strain. chemrxiv.orggoogle.com According to Baeyer's strain theory, cyclic compounds deviate from the ideal tetrahedral bond angle of 109.5°, leading to inherent instability. researchgate.netresearchgate.net In a four-membered ring like oxetane, the bond angles are constrained, resulting in significant angle and torsional strain. nih.gov
This inherent strain makes oxetanes more reactive than their larger five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) counterparts. mdpi.com However, they are generally more stable than the highly strained three-membered epoxides. This balance of stability and reactivity is a key feature that medicinal chemists exploit. The oxetane ring is not merely a passive spacer; its unique electronic and conformational properties can profoundly influence the physicochemical characteristics of a molecule. bldpharm.comchemscene.com
The incorporation of an oxetane motif can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity. bldpharm.comchemscene.com Furthermore, the rigid and three-dimensional nature of the oxetane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. bldpharm.com The oxetane oxygen atom can also act as a hydrogen bond acceptor, further influencing molecular interactions. mdpi.com These attributes have positioned oxetanes as valuable building blocks in modern drug discovery, often used as bioisosteres for gem-dimethyl or carbonyl groups. bldpharm.comchemscene.com
Overview of 3-(3-Aminophenyl)oxetan-3-ol as a Model System for Advanced Organic Studies
The compound this compound serves as an excellent exemplar of the strategic application of oxetane chemistry. This molecule incorporates several key features that are highly sought after in medicinal chemistry: a substituted aromatic ring, an amino group which can be a key pharmacophoric element or a handle for further functionalization, and a tertiary alcohol on the oxetane ring.
The synthesis of such 3-aryl-3-hydroxyoxetanes typically involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from a protected aminobromobenzene, to oxetan-3-one. Subsequent deprotection of the amino group would yield the final product. The presence of both an amino group and a hydroxyl group offers multiple points for diversification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.
In the context of advanced organic studies, this compound and its derivatives are valuable probes for exploring the impact of the oxetane scaffold on biological activity. By systematically modifying the substituents on the phenyl ring and derivatizing the amino and hydroxyl groups, researchers can gain a deeper understanding of how this unique heterocyclic system can be utilized to fine-tune the properties of drug candidates. This makes this compound a representative model for the rational design of new therapeutic agents.
Chemical Compound Information
| Compound Name |
| This compound |
| Paclitaxel (Taxol) |
| Oxetan-3-one |
| Tetrahydrofuran (B95107) |
| Tetrahydropyran |
| Epoxides |
| Aminobromobenzene |
| 3-Aryl-3-hydroxyoxetanes |
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1111734-98-5 | |
| Molecular Formula | C9H11NO2 | |
| Molecular Weight | 165.19 g/mol | |
| SMILES | Nc1cccc(c1)C1(O)COC1 |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminophenyl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDDHRFXPUVOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 3 Aminophenyl Oxetan 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-(3-Aminophenyl)oxetan-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. mdpi.com
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxetane (B1205548) ring protons, and the protons of the amine and hydroxyl groups. The protons on the meta-substituted benzene (B151609) ring typically appear as a complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm). The four protons of the oxetane ring are diastereotopic and are expected to appear as two sets of signals, likely two doublets of doublets or complex multiplets, due to coupling with each other. mdpi.com A broad singlet corresponding to the hydroxyl proton (OH) would also be present, its chemical shift being dependent on solvent and concentration. Similarly, the amine (NH₂) protons would give rise to a broad signal.
In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The aromatic carbons will resonate in the typical downfield region (δ 110-150 ppm). The quaternary carbon of the oxetane ring bearing the hydroxyl and phenyl groups would appear significantly downfield (around δ 80-95 ppm), while the methylene (B1212753) carbons of the oxetane ring would be found further upfield. mdpi.com
Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation between protons, which is crucial for conformational analysis. acs.org These studies can help to confirm the puckered conformation of the oxetane ring, a known characteristic of such four-membered heterocycles. acs.orgnih.gov The oxetane ring is not planar and typically adopts a puckered conformation to relieve ring strain, with reported puckering angles of around 8-16°. mdpi.comacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |
| Aromatic CH | ¹H | 6.5 - 7.5 | Multiplet |
| Oxetane CH₂ | ¹H | 4.8 - 5.0 | Multiplet or Doublet of Doublets |
| Hydroxyl OH | ¹H | Variable (e.g., 2.5 - 4.0) | Broad Singlet |
| Amine NH₂ | ¹H | Variable (e.g., 3.5 - 5.0) | Broad Singlet |
| Aromatic C-N | ¹³C | ~147 | Quaternary |
| Aromatic C-C(OH) | ¹³C | ~145 | Quaternary |
| Aromatic CH | ¹³C | 113 - 130 | |
| Oxetane C-O | ¹³C | ~85 | Quaternary (C-OH, C-Ar) |
| Oxetane CH₂ | ¹³C | ~78 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. For this compound (Molecular Formula: C₉H₁₁NO₂), the monoisotopic mass is 165.0790 g/mol . bldpharm.comchemscene.com
In electron ionization (EI) mass spectrometry, the molecule would generate a molecular ion peak (M⁺˙) at m/z = 165. The subsequent fragmentation would provide valuable structural clues. Key fragmentation pathways for tertiary alcohols include dehydration and alpha-cleavage. libretexts.org
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would lead to a fragment ion at m/z = 147. libretexts.org
Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom in the oxetane ring is a characteristic fragmentation for ethers. libretexts.org This could involve the loss of formaldehyde (B43269) (CH₂O, 30 Da), resulting in a fragment at m/z = 135.
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the parent ion, related rearrangements can occur in carbonyl-containing fragments formed during the ionization process. youtube.com
Aromatic Fragmentation: Fragmentation of the aminophenyl ring can also occur, leading to characteristic aromatic fragment ions.
Electrospray ionization (ESI), a soft ionization technique, would primarily show the protonated molecule [M+H]⁺ at m/z = 166, confirming the molecular weight with minimal fragmentation. mdpi.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 147 | [C₉H₉NO]⁺˙ | Loss of H₂O (Dehydration) |
| 135 | [C₈H₉N]⁺˙ | α-cleavage (Loss of CH₂O) |
| 120 | [C₇H₆NO]⁺ | Cleavage of oxetane ring |
| 93 | [C₆H₇N]⁺˙ | Aniline (B41778) radical cation |
| 92 | [C₆H₆N]⁺ | Loss of H from aniline fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. jmchemsci.com The spectra of this compound would be dominated by absorptions corresponding to its hydroxyl, amine, phenyl, and oxetane ether functionalities.
O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be characteristic of the O-H stretching vibration of the tertiary alcohol. nist.gov Within this region, two sharper bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine group are also expected.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the oxetane ring will be observed just below 3000 cm⁻¹. spectroscopyonline.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1450-1620 cm⁻¹ region. tandfonline.comtandfonline.com
C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the tertiary alcohol and the C-O-C stretching of the oxetane ether are expected in the fingerprint region, typically between 1050 cm⁻¹ and 1250 cm⁻¹. nist.gov
Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for a meta-substituted benzene ring give rise to characteristic strong bands in the 690-900 cm⁻¹ region, which can help confirm the substitution pattern. spectroscopyonline.com
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-C backbone, which are often weak in the IR spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol/Amine | O-H / N-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1620 | Medium to Strong |
| Alcohol C-O | C-O stretch | ~1100 | Strong |
| Oxetane Ether | C-O-C stretch | ~980 | Strong |
| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can calculate an electron density map and build an accurate molecular model. nih.gov
Although a specific crystal structure for this compound is not publicly available, a crystallographic analysis would provide invaluable data. It would confirm the molecular connectivity and reveal detailed structural parameters. mdpi.com Key findings would include:
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-N) and bond angles, which can indicate strain and electronic effects. The internal angles of the oxetane ring, such as the C-O-C (~90°) and C-C-C (~85°) angles, would be of particular interest. acs.org
Conformation: The analysis would definitively establish the puckered conformation of the oxetane ring in the solid state, providing a precise puckering angle. acs.org
Intermolecular Interactions: It would reveal the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl and amine groups, and π-π stacking between the aromatic rings, which dictate the crystal packing arrangement.
Table 4: Expected Solid-State Structural Parameters from X-ray Crystallography Values are based on typical data for substituted oxetanes and aromatic compounds. acs.org
| Parameter | Expected Value |
| Oxetane C-O Bond Length | ~1.46 Å |
| Oxetane C-C Bond Length | ~1.53 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C-OH Bond Length | ~1.43 Å |
| C-NH₂ Bond Length | ~1.40 Å |
| Oxetane C-O-C Bond Angle | ~90° |
| Oxetane C-C-C Bond Angle | ~85° |
| Oxetane Puckering Angle | 8° - 16° |
Chiroptical Spectroscopy for Stereochemical Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopic methods like Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD).
However, this class of techniques would become critically important for the stereochemical characterization of any chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example by substitution at one of the oxetane methylene groups or by resolving a chiral analogue, the resulting enantiomers would be optically active.
Circular Dichroism (CD): Electronic CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region. The resulting CD spectrum is unique for a given enantiomer and its mirror image will produce an opposite spectrum. This technique is invaluable for determining the absolute configuration of chiral molecules, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of electronic CD, measuring the differential absorption of polarized light in the vibrational frequency range. It provides rich structural information and is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization.
Thus, while not applicable to the parent achiral compound, chiroptical spectroscopy represents an essential tool for the analysis of any potentially chiral analogues or derivatives of this compound. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 3 Aminophenyl Oxetan 3 Ol
Oxetane (B1205548) Ring Strain and its Influence on Reactivity
The oxetane ring, a four-membered heterocycle containing an oxygen atom, possesses significant ring strain, estimated to be around 106 kJ/mol (25.5 kcal/mol). beilstein-journals.orgresearchgate.net This value is comparable to that of epoxides (oxiranes) and considerably higher than that of its five-membered counterpart, tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net The strain arises from bond angle distortion, where the internal bond angles deviate significantly from the ideal tetrahedral angle of 109.5°. beilstein-journals.org For instance, the C-O-C bond angle in unsubstituted oxetane is approximately 90.2°, and the C-C-C angle is about 84.8°. acs.org This strained arrangement makes the oxetane ring susceptible to reactions that relieve this strain, primarily through ring-opening. beilstein-journals.orgtandfonline.com
The presence of substituents on the oxetane ring can further influence its reactivity. In the case of 3-(3-aminophenyl)oxetan-3-ol, the 3,3-disubstitution pattern generally enhances the chemical stability of the oxetane ring compared to monosubstituted oxetanes. tandfonline.comnih.gov However, the electronic nature of the aminophenyl and hydroxyl groups also plays a crucial role. The aminophenyl group, being an electron-donating group, can influence the electron density within the ring system. The tertiary hydroxyl group provides a potential site for activation, particularly under acidic conditions, which can facilitate ring-opening reactions. nih.govnih.gov
The strained C-O-C bond in the oxetane ring also exposes the lone pairs of electrons on the oxygen atom, making it a potent hydrogen-bond acceptor and a Lewis base. beilstein-journals.orgmdpi.com This property is fundamental to its interaction with various reagents and catalysts, particularly in acid-catalyzed processes.
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
| Oxirane | 3 | 27.3 beilstein-journals.org |
| Oxetane | 4 | 25.5 beilstein-journals.org |
| Tetrahydrofuran | 5 | 5.6 beilstein-journals.org |
Ring-Opening Reactions of the Oxetane Moiety
The high ring strain of the oxetane moiety in this compound makes it prone to ring-opening reactions, which are a cornerstone of its chemical reactivity. beilstein-journals.orgtandfonline.com These reactions typically result in the formation of highly functionalized, linear products. tandfonline.com The regioselectivity of the ring-opening is a key consideration and is influenced by both steric and electronic factors, as well as the reaction conditions. magtech.com.cn
Nucleophilic attack is a common mechanism for the ring-opening of oxetanes. tandfonline.commagtech.com.cn Strong nucleophiles generally attack the less sterically hindered carbon atom adjacent to the oxygen atom in an SN2-type reaction. magtech.com.cn For 3,3-disubstituted oxetanes like this compound, the attack would occur at one of the equivalent C2 or C4 positions.
However, the reactivity of 3,3-disubstituted oxetanes towards external nucleophiles is generally lower than that of less substituted oxetanes. nih.gov Activation of the oxetane ring, often with a Lewis or Brønsted acid, is frequently required to facilitate nucleophilic attack, even with strong nucleophiles. tandfonline.com The acid catalyst coordinates to the oxetane oxygen, making the ring more susceptible to cleavage.
Common nucleophiles used in the ring-opening of oxetanes include:
Carbon nucleophiles : organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanides. tandfonline.com
Nitrogen nucleophiles : amines and azides. utexas.edu
Oxygen nucleophiles : alcohols and water. magtech.com.cn
Sulfur nucleophiles : thiols and their derivatives. researchgate.net
Halogen nucleophiles : halide ions. magtech.com.cn
Acid catalysis plays a pivotal role in the ring-opening of oxetanes, including this compound. tandfonline.comCurrent time information in Богородский район, RU. Both Brønsted and Lewis acids can be employed to activate the oxetane ring. tandfonline.com The reaction mechanism under acidic conditions can proceed through either an S_N_1 or S_N_2 pathway, depending on the stability of the resulting carbocation.
In the presence of a strong acid, the oxygen atom of the oxetane ring is protonated, forming an oxonium ion. This enhances the electrophilicity of the ring carbons. For a 3,3-disubstituted oxetane, particularly with an aryl group at the 3-position, the formation of a tertiary carbocation at the C3 position upon ring-opening is a plausible pathway, suggesting a more S_N_1-like mechanism. nih.gov However, attack by a nucleophile at the C2/C4 positions via an S_N_2 mechanism is also possible. magtech.com.cn
Weak nucleophiles, which are generally unreactive towards oxetanes under neutral conditions, can effectively open the ring in the presence of an acid catalyst. magtech.com.cn Acid-catalyzed ring-opening can also be followed by subsequent intramolecular reactions, leading to the formation of different heterocyclic systems. For example, the reaction of oxetan-3-ols with phenols in the presence of a Lewis acid can lead to dihydrobenzofurans through a tandem Friedel-Crafts alkylation and intramolecular ring-opening. nih.gov
While nucleophilic and acid-catalyzed ring-openings are the most common, radical and photochemical transformations of oxetanes also offer unique synthetic pathways. The application of radical reactions initiated by the opening of the strained oxetane ring is a less explored area but holds significant potential. researchgate.netacs.org
One approach involves the generation of γ-oxy radicals from oxetanes. acs.org For instance, cobalt catalysis has been utilized to generate nucleophilic radicals from oxetanes via the formation of an alkylated cobalt complex, which then undergoes homolytic cleavage of the Co-C bond. researchgate.net These radical species can then participate in various C-C bond-forming reactions. researchgate.net
Photochemical reactions, such as the Paternò-Büchi reaction (a [2+2] cycloaddition between a carbonyl and an alkene), are a well-known method for synthesizing oxetanes. beilstein-journals.orgbohrium.com Conversely, photochemical conditions can also induce ring transformations. For example, photochemical ring contraction of larger rings like dihydrofurans can lead to the formation of oxetanes. bohrium.com While specific examples involving this compound are not detailed in the provided context, the general principles of photochemical reactivity of oxetanes suggest that such transformations are plausible.
Ring-Expansion Reactions Leading to Larger Heterocycles
The inherent strain in the oxetane ring also provides a thermodynamic driving force for ring-expansion reactions, which can be used to construct larger oxygen-containing heterocycles. sioc-journal.cn These reactions typically involve the insertion of a one-atom component into one of the C-O or C-C bonds of the oxetane ring.
Common methods for the ring expansion of oxetanes include:
Reactions with diazo compounds : Diazo compounds can serve as carbene precursors, which can then insert into the oxetane ring to form five-membered rings like tetrahydrofurans. sioc-journal.cnrsc.org
Metal-catalyzed cycloadditions : Transition metal catalysts can mediate the cycloaddition of oxetanes with various partners, leading to ring-expanded products. sioc-journal.cn
Intramolecular rearrangements : Suitably substituted oxetanes can undergo intramolecular rearrangements, often promoted by Lewis acids, to yield larger heterocyclic systems. researchgate.net For example, 3-oxetanone-derived spirocycles can undergo a Lewis acid-mediated cascade to form saturated nitrogen heterocycles like morpholines and piperazines. researchgate.net
Photochemical conditions can also be employed to achieve ring expansion. For example, the photochemical reaction of oxetanes with diazoesters can lead to the formation of tetrahydrofuran derivatives through the formation and rearrangement of an oxygen ylide intermediate. rsc.orgrsc.org
Reactions of the Tertiary Hydroxyl Group
The tertiary hydroxyl group in this compound is a key functional handle that can participate in a variety of chemical transformations. nih.govchemrxiv.org Its reactivity is distinct from that of the oxetane ring itself, although reactions at this position can sometimes be coupled with transformations of the ring.
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis. chemrxiv.org Esterification and acylation can also be readily performed under basic conditions. chemrxiv.org
Under acidic conditions, the tertiary hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of a tertiary carbocation at the C3 position. nih.gov This carbocationic intermediate is a key species in Friedel-Crafts reactions where 3-aryloxetan-3-ols react with electron-rich aromatic compounds to form 3,3-diaryloxetanes. nih.gov This reaction demonstrates the selective activation of the tertiary hydroxyl group without necessarily causing the opening of the oxetane ring. nih.gov
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions at the C3 position. chemrxiv.org
| Reaction Type | Reagents/Conditions | Potential Product Type(s) |
| Ring-Opening | ||
| Nucleophilic | Strong nucleophiles (e.g., R-MgX, R-Li), often with acid catalysis | Functionalized 1,3-diols |
| Acid-Catalyzed | Brønsted or Lewis acids with weak nucleophiles (e.g., H₂O, ROH) | Functionalized 1,3-diols |
| Radical | Cobalt catalysis, photochemical initiation | Functionalized alkanes |
| Ring-Expansion | ||
| Carbene Insertion | Diazo compounds | Substituted tetrahydrofurans |
| Photochemical | Diazoesters, light | Substituted tetrahydrofurans |
| Hydroxyl Group | ||
| Etherification | NaH, R-X | 3-Alkoxy-3-(3-aminophenyl)oxetane |
| Esterification | Acyl chloride, base | 3-Acyloxy-3-(3-aminophenyl)oxetane |
| Friedel-Crafts | Aromatic nucleophile, Lewis acid | 3-Aryl-3-(3-aminophenyl)oxetane |
Substitution Reactions (e.g., Conversion to Leaving Groups)
The tertiary alcohol of the oxetane ring in this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This transformation is a key step in the synthesis of various derivatives. One common strategy is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These reactions are typically carried out by treating the alcohol with the corresponding sulfonyl chloride in the presence of a base.
For instance, the reaction of a similar 3-hydroxyoxetane with methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (Et3N) yields the corresponding mesylate. This mesylate is a versatile intermediate that can subsequently react with a variety of nucleophiles. The general scheme for this conversion is as follows:
General Reaction Scheme for Mesylation
Where R represents the 3-(3-aminophenyl)oxetan-3-yl group.
This activation of the hydroxyl group allows for the introduction of a wide range of functionalities at the 3-position of the oxetane ring, demonstrating the synthetic utility of this compound as a building block.
Oxidation Reactions
The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. The tertiary alcohol is generally resistant to oxidation under mild conditions. However, stronger oxidizing agents can lead to the cleavage of the oxetane ring.
Research into the oxidation of similar 3-hydroxyoxetanes has shown that treatment with oxidizing agents can result in the formation of β-lactones or other ring-opened products. For example, the oxidation of 3-hydroxyoxetanes can be achieved using various reagents, though specific examples for the 3-(3-aminophenyl) derivative are not extensively documented in readily available literature.
Reactivity of the Aminophenyl Substituent
The aminophenyl group of this compound provides another site for chemical modification, distinct from the reactivity of the oxetane ring.
Reactions of the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The primary amino group on the phenyl ring is nucleophilic and can undergo a variety of common reactions for aromatic amines.
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, leading to mixtures of mono- and di-alkylated products.
Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents onto the aromatic ring.
The following table summarizes these reactions:
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chloride or Anhydride, Base | Amide |
| Alkylation | Alkyl halide | Alkylamine |
| Diazotization | NaNO₂, HCl | Diazonium salt |
Aromatic Electrophilic and Nucleophilic Substitution on the Phenyl Ring
The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, the phenyl ring of this compound is susceptible to reactions such as halogenation, nitration, and sulfonation. The incoming electrophile will preferentially add to the positions ortho and para to the amino group.
Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless there is a strong electron-withdrawing group present on the ring, which is not the case for this compound.
Investigations into Reaction Mechanisms and Intermediates
The study of reaction mechanisms involving this compound and related compounds often focuses on the stability and reactivity of key intermediates. For instance, in nucleophilic substitution reactions at the 3-position of the oxetane, the mechanism can proceed through an S(_N)2-like pathway or involve the formation of a stabilized carbocation intermediate. The strained nature of the four-membered oxetane ring can influence the reaction pathways and the stability of any charged intermediates.
Computational studies on similar systems have been employed to investigate the energetics of different reaction pathways and the geometries of transition states and intermediates. These theoretical investigations provide valuable insights that complement experimental findings.
Derivatization and Functionalization Strategies of 3 3 Aminophenyl Oxetan 3 Ol
Selective Modification of the Oxetane (B1205548) Core
The oxetane ring, a four-membered ether, is a valuable motif in drug discovery, known to enhance properties like aqueous solubility and metabolic stability. nih.gov While the ring itself is generally stable, its modification often involves strategies that either introduce substituents or lead to ring-opening, depending on the reaction conditions and the desired outcome.
One common approach to functionalize the oxetane ring is through reactions that proceed via carbocationic intermediates. For instance, in the presence of a Lewis acid catalyst like lithium bis(trifluoromethanesulfonyl)imide (LiNTf2), 3-aryl-oxetan-3-ols can react with nucleophiles such as phenols in a Friedel-Crafts type reaction. d-nb.info This reaction can lead to the formation of 3,3-diaryloxetanes, effectively modifying the substitution pattern at the C3 position of the oxetane core. d-nb.info
Alternatively, ring-opening reactions provide a pathway to more complex structures. The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, particularly under acidic or forcing conditions. For example, reaction with phenols can lead to ortho-selective Friedel-Crafts alkylation followed by ring-opening to yield 3-aryl-3-hydroxymethyl-dihydrobenzofurans. d-nb.info This demonstrates a substrate-controlled divergence where the regioselectivity of the phenol (B47542) determines whether the oxetane ring remains intact or undergoes transformation. d-nb.info
The stability of the oxetane ring to various reagents is also a key consideration for its derivatization. It has been shown to be stable under conditions for Ullmann couplings and triflate formation, allowing for modifications at other parts of the molecule without disrupting the oxetane core. d-nb.info
Table 1: Examples of Oxetane Core Modification Reactions
| Starting Material | Reagent(s) | Product Type | Reference |
| 3-Aryl-oxetan-3-ol | Phenol, LiNTf2 | 3,3-Diaryloxetane | d-nb.info |
| 3-Aryl-oxetan-3-ol | Phenol | 3-Aryl-3-hydroxymethyl-dihydrobenzofuran | d-nb.info |
| 3-(4-Hydroxyphenyl)oxetan-3-ol | 1-Iodo-3,5-dimethylbenzene, Cu catalyst | 3-(4-(3,5-Dimethylphenoxy)phenyl)oxetan-3-ol | d-nb.info |
Functionalization of the Hydroxyl Group for Diverse Scaffolds
The tertiary hydroxyl group of 3-(3-aminophenyl)oxetan-3-ol is a key handle for introducing a wide array of functional groups and for building more complex molecular architectures. Its reactivity can be harnessed to create esters, ethers, and other derivatives, significantly expanding the chemical space accessible from this starting material.
A common transformation is the conversion of the hydroxyl group into a better leaving group, such as a triflate, which can then be displaced by various nucleophiles. d-nb.infomdpi.com This two-step sequence allows for the introduction of diverse substituents at the C3 position.
Furthermore, the hydroxyl group can participate in condensation reactions. For instance, it can be reacted with carboxylic acids or their activated derivatives to form esters. Etherification is another important functionalization strategy. Alkylation of the hydroxyl group can be achieved under basic conditions. d-nb.info
Catalytic functionalization of the tertiary alcohol is a powerful method for constructing fully substituted carbon centers. mdpi.com For example, a lithium-catalyzed Friedel-Crafts alkylation reaction can be used to introduce an aryl group at the C3 position, displacing the hydroxyl group. mdpi.com
Table 2: Functionalization Reactions of the Hydroxyl Group
| Reagent(s) | Product Functional Group | Reaction Type | Reference |
| Triflic anhydride, pyridine | Triflate | Conversion to leaving group | d-nb.infomdpi.com |
| 1,1-Dimethyloxirane, base | Ether | Alkylation | d-nb.info |
| Phenol, LiNTf2 | Aryl | Friedel-Crafts Alkylation | mdpi.com |
Chemical Transformations of the Aminophenyl Group for Varied Substitution Patterns
The aminophenyl group of this compound offers a versatile platform for introducing a wide range of substituents onto the aromatic ring. The amino group can be readily transformed into various other functional groups, and its presence directs further substitution on the phenyl ring.
Standard transformations of the primary amine include acylation to form amides, sulfonylation to form sulfonamides, and diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups. These reactions provide access to a vast array of derivatives with different electronic and steric properties.
The amino group also activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This allows for the introduction of various substituents through reactions such as halogenation, nitration, and Friedel-Crafts reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new carbon-nitrogen bonds, linking the aminophenyl moiety to other aryl or heteroaryl groups. mdpi.com
The synthesis of N-(oxetan-3-yl)acetamide derivatives from the corresponding nitro precursors highlights the utility of the amino group as a synthetic handle. The reduction of a nitrophenyl group to an aminophenyl group is a common and efficient transformation. google.com
Table 3: Transformations of the Aminophenyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
| Acylation | Acyl chloride or anhydride | Amide | google.com |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | N/A |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Diaryl amine | mdpi.com |
| Reduction of Nitro Group | Pd-C, H2 or other reducing agents | Amine | google.com |
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, often a drug candidate or a natural product, in the final steps of a synthesis. This approach allows for the rapid generation of analogs with diverse properties without the need to re-synthesize the entire molecule from scratch. The robust nature of the oxetane ring makes this compound and its derivatives suitable scaffolds for LSF. nih.govdoi.org
The aminophenyl group is a particularly attractive site for LSF. For example, amine-containing drug molecules can be functionalized through reactions like amide bond formation or sulfonylation under mild conditions that tolerate a variety of other functional groups. doi.org
The oxetane moiety itself can also be introduced at a late stage. Methodologies for the direct conversion of alcohols into oxetanes have been developed, which can be applied to complex molecules. nih.gov This allows for the incorporation of the oxetane ring into a larger scaffold that has already been assembled.
Furthermore, the hydroxyl group can be a target for LSF. For instance, its conversion to a triflate allows for subsequent coupling reactions to introduce new functionalities. mdpi.com
Table 4: Examples of Late-Stage Functionalization Strategies
| Functional Group Targeted | Reaction Type | Example Application | Reference |
| Amine | Amide Coupling | Derivatization of amine-containing drugs | doi.org |
| Alcohol | Oxetane Formation | Single-step synthesis of bioactive steroid derivatives | nih.gov |
| Hydroxyl | Triflation and Coupling | Buchwald-Hartwig reaction with arylamines | mdpi.com |
Multicomponent Reactions Incorporating the Oxetane-Aminophenyl Moiety
Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a potentially valuable component in MCRs.
While specific examples of MCRs directly incorporating this compound are not extensively documented in the provided search results, the general principles of MCRs can be applied. For instance, the amino group can participate as the amine component in well-known MCRs such as the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold. In this context, this compound could serve as the amine component, leading to complex products bearing the oxetane moiety. The Passerini three-component reaction, which combines a carboxylic acid, an aldehyde or ketone, and an isocyanide, could potentially utilize the hydroxyl group of the oxetane, although this is less common.
The development of novel MCRs involving oxetane-containing building blocks is an active area of research, with the potential to rapidly generate libraries of structurally diverse compounds for biological screening.
Computational and Theoretical Chemistry Studies on 3 3 Aminophenyl Oxetan 3 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
The presence of the aminophenyl group, the hydroxyl group, and the strained oxetane (B1205548) ring creates a unique electronic environment. The lone pairs on the oxygen and nitrogen atoms, along with the π-system of the benzene (B151609) ring, significantly influence the molecule's reactivity and intermolecular interactions. DFT calculations can quantify properties such as dipole moment, polarizability, and electrostatic potential, which are critical for understanding its behavior in different chemical environments. weebly.com
Table 1: Calculated Electronic Properties of 3-(3-Aminophenyl)oxetan-3-ol
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -5.8 eV | B3LYP/6-31G* |
| LUMO Energy | -0.9 eV | B3LYP/6-31G* |
| HOMO-LUMO Gap | 4.9 eV | B3LYP/6-31G* |
| Dipole Moment | 3.2 D | B3LYP/6-31G* |
| Total Energy | -552.7 Hartree | B3LYP/6-31G* |
Note: The data in this table is illustrative and based on typical values for similar aromatic and heterocyclic compounds.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The flexibility of the aminophenyl group relative to the rigid oxetane ring allows for multiple conformations of this compound. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations is essential to identify the most stable conformers and to understand the energy barriers between them.
The oxetane ring itself is not perfectly planar but adopts a slightly puckered conformation to relieve ring strain. mdpi.com The introduction of a bulky aminophenyl substituent at the 3-position influences the degree of this puckering. mdpi.com MD simulations can model the dynamic behavior of the molecule in a solvent, providing a more realistic picture of its conformational preferences and how they might change over time. These simulations reveal the accessible conformations and their relative populations, which are crucial for understanding its biological activity and reactivity.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are instrumental in exploring the potential reaction pathways of this compound, particularly the ring-opening reactions characteristic of strained oxetanes. researchgate.netresearchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. researchgate.net
The ring-opening of the oxetane can be initiated by either electrophilic or nucleophilic attack. researchgate.net Theoretical studies can elucidate the mechanisms of these reactions, for instance, by modeling the protonation of the oxetane oxygen followed by nucleophilic attack. Transition state analysis provides the activation energy for a given reaction step, allowing for the prediction of reaction rates and the determination of the most favorable pathway. researchgate.netrsc.org For example, the SN2-type mechanism for the ring-opening of oxetanes has been investigated using DFT, characterizing the linear S···C···O angle in the transition state. researchgate.net
Table 2: Calculated Activation Energies for a Postulated Ring-Opening Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of Oxetane Oxygen | TS1 | 2.5 |
| Nucleophilic Attack by H₂O | TS2 | 15.8 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis.
Spectroscopic Property Prediction through Computational Methods
Theoretical calculations can accurately predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum by determining the vertical excitation energies. bohrium.com
Furthermore, the vibrational frequencies corresponding to IR and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. bohrium.com These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the structure of the synthesized compound. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing valuable information for structural elucidation.
Design of Novel Oxetane Derivatives through In Silico Approaches
The insights gained from the computational studies of this compound can be leveraged for the in silico design of novel derivatives with enhanced properties. nih.govcore.ac.uk By systematically modifying the substituents on the phenyl ring or the oxetane moiety, it is possible to tune the electronic, steric, and pharmacokinetic properties of the molecule.
For instance, computational screening can be employed to evaluate a library of virtual compounds for their potential as inhibitors of a specific biological target. nih.govresearchgate.net Properties such as binding affinity, metabolic stability, and solubility can be predicted using a combination of quantum mechanics, molecular docking, and quantitative structure-activity relationship (QSAR) models. researchgate.netresearchgate.net This computational-led approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net
Applications of 3 3 Aminophenyl Oxetan 3 Ol in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
3-(3-Aminophenyl)oxetan-3-ol is a bifunctional building block, offering two distinct points for chemical modification: the primary aromatic amine and the tertiary alcohol on the strained oxetane (B1205548) ring. This dual reactivity allows for its use in a wide array of synthetic transformations. The aromatic amine can readily participate in standard reactions such as amide bond formations, sulfonamide synthesis, reductive aminations, and transition metal-catalyzed cross-coupling reactions.
The tertiary alcohol on the oxetane ring is also a key functional handle. Under Lewis acidic conditions, the hydroxyl group can be displaced to generate a stabilized tertiary carbocation. This intermediate is susceptible to attack by various nucleophiles, including arenes and heteroarenes, in Friedel-Crafts-type reactions. doi.org This reactivity allows for the direct formation of 3,3-diaryl or 3-aryl-3-heteroaryl oxetanes, which are valuable scaffolds in medicinal chemistry. doi.org The ability to functionalize both the aniline (B41778) and the oxetane core, either sequentially or in a single pot, makes this compound a highly versatile precursor for generating libraries of complex small molecules. nih.gov
Table 1: Key Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1111734-98-5 | bldpharm.com |
| Molecular Formula | C₉H₁₁NO₂ | bldpharm.com |
| Molecular Weight | 165.19 g/mol | bldpharm.comcymitquimica.com |
| Purity | Typically ≥98% | cymitquimica.com |
| MDL Number | MFCD18642556 | bldpharm.com |
| InChI Key | FNDDHRFXPUVOCM-UHFFFAOYSA-N | cymitquimica.com |
Construction of Complex Polycyclic and Spirocyclic Systems
The unique geometry and reactivity of this compound make it an excellent starting point for the synthesis of intricate polycyclic and spirocyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their inherent three-dimensionality.
Methodologies for creating spirocyclic oxetanes often involve the intramolecular cyclization of a precursor molecule. ethz.ch Starting with this compound, one can envision synthetic routes where the amino group is first elaborated with a chain containing a reactive group. Subsequent intramolecular reaction, potentially targeting an ortho position on the phenyl ring or another functional group, could lead to the formation of a new fused ring system. Furthermore, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a known method for constructing oxetane rings and can be adapted to create spirocyclic oxetanes. beilstein-journals.org While direct examples using this compound are not prevalent, the established principles of oxetane chemistry support its potential as a key precursor for such complex structures, including spiro-fused benzimidazoles and other heterocyclic systems. mdpi.com
Contribution to Chemical Space Exploration and Molecular Diversity
Chemical space exploration aims to generate novel molecules with diverse structures and properties for evaluation in drug discovery and materials science. Oxetanes are considered valuable additions to this effort because they act as non-classical isosteres of carbonyl and gem-dimethyl groups, while improving physicochemical properties like aqueous solubility and metabolic stability. nih.govmdpi.com
This compound is a powerful tool for expanding accessible chemical space. nih.gov It combines a flat, aromatic system (the phenyl ring) with a rigid, polar, three-dimensional sp³-rich scaffold (the oxetane ring). This combination is highly sought after in modern medicinal chemistry to move away from overly flat molecules. By leveraging the dual functionality of this building block, chemists can generate a vast number of derivatives. For example, a library of compounds can be synthesized by reacting the amine with a diverse set of carboxylic acids, while the oxetane alcohol can be used in parallel to introduce another point of diversity through reactions with various arenes. doi.org This approach allows for the rapid generation of molecularly diverse compounds from a single, advanced intermediate, thereby accelerating the discovery of new chemical entities. mdpi.comnih.gov
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Synthetic Utility |
|---|---|---|---|
| Aromatic Amine | Amide Coupling | N-Acylated derivative | Introduction of diverse side chains, peptidomimetics. doi.org |
| Aromatic Amine | Reductive Amination | N-Alkylated derivative | Modification of basicity, introduction of alkyl groups. nih.gov |
| Aromatic Amine | Buchwald-Hartwig Coupling | N-Arylated derivative | Formation of complex diarylamines. mdpi.com |
| Oxetane Alcohol | Lewis Acid-catalyzed Friedel-Crafts | 3-Aryl-3-(3-aminophenyl)oxetane | Construction of 3,3-diaryl oxetane scaffolds. doi.org |
| Combined | Intramolecular Cyclization | Fused or Spirocyclic Heterocycle | Access to complex polycyclic systems. ethz.ch |
Role in the Synthesis of Scaffolds for Chemical Biology Research
In chemical biology, small molecules are used as tools to probe and understand complex biological processes. The scaffolds derived from this compound are of significant interest for this purpose. The oxetane moiety is often used to replace metabolically labile groups or to improve the pharmacokinetic profile of a lead compound. researchgate.net For instance, replacing a gem-dimethyl group with an oxetane can block metabolic oxidation and increase solubility without a significant increase in lipophilicity. nih.gov
The aminophenyl group is a common feature in many classes of biologically active molecules, including kinase inhibitors, which often bind to the hinge region of the ATP-binding pocket. mdpi.com By using this compound, researchers can synthesize novel kinase inhibitor scaffolds that incorporate the desirable three-dimensional and polar features of the oxetane ring. nih.gov The Petasis three-component reaction is one of many multicomponent strategies that can be employed to rapidly build libraries of structurally diverse scaffolds from amine-containing building blocks for biological screening. nih.gov The resulting compounds can serve as valuable probes for studying enzyme function, validating new drug targets, and serving as starting points for therapeutic development.
Future Directions and Perspectives in Research on 3 3 Aminophenyl Oxetan 3 Ol
Development of Novel and Sustainable Synthetic Routes
One promising avenue is the application of photoredox and nickel dual catalysis . A recently developed method for the synthesis of 3-aryl-3-aminooxetanes from amino acids could be adapted for 3-(3-Aminophenyl)oxetan-3-ol. This approach utilizes low catalyst loadings and demonstrates a broad tolerance for various functional groups, which would be advantageous for derivatives of the target compound.
Another innovative strategy to explore is defluorosulphonylative coupling . This method mimics amide bond formation and could provide a direct route to 3-aryl-3-aminooxetanes, potentially offering a streamlined synthesis of this compound from readily available starting materials. The development of such a route would represent a significant step forward in making this compound and its analogs more accessible for research and development.
Future research should also focus on enzymatic and biocatalytic approaches. The use of enzymes could offer unparalleled stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, high functional group tolerance, use of low catalyst loadings. | Adaptation to 3-aminophenyl substituted precursors. |
| Defluorosulphonylative Coupling | Mimics established amide coupling, rapid access to bioisosteres. | Development of suitable oxetane (B1205548) sulfonyl fluoride (B91410) precursors. |
| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Identification and engineering of suitable enzymes. |
Exploration of Unprecedented Reactivity Modes
The inherent ring strain of the oxetane moiety in this compound is a reservoir of chemical potential. Future research is expected to unlock novel reactivity patterns that go beyond simple nucleophilic additions or ring-opening reactions.
Strain-release-driven reactions are a particularly fertile ground for discovery. For instance, the Giese addition of radicals to 3-alkylideneoxetanes, driven by the release of ring strain, has been shown to be a powerful method for creating 3,3-disubstituted oxetanes. Adapting this methodology to this compound could lead to a diverse array of novel derivatives with unique substitution patterns.
Furthermore, the interplay between the amino group and the oxetane ring could lead to unprecedented intramolecular reactions. For example, under specific catalytic conditions, the amino group could direct C-H activation at other positions on the phenyl ring or participate in novel cyclization cascades. Investigating the reactivity of the tertiary alcohol is also a key area. Its conversion to a leaving group could initiate ring-expansion or rearrangement reactions, providing access to novel heterocyclic scaffolds.
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. The future synthesis of this compound and its derivatives will undoubtedly benefit from the adoption of flow chemistry.
The generation and use of highly reactive or unstable intermediates, which can be challenging in batch processes, are often more manageable in a continuous flow setup. For example, the formation of organometallic reagents for the functionalization of the phenyl ring could be performed in-line and immediately reacted, minimizing decomposition.
Automated synthesis platforms, integrated with real-time reaction monitoring, will enable the rapid optimization of reaction conditions and the high-throughput synthesis of analog libraries based on the this compound scaffold. This will accelerate the discovery of new bioactive molecules and materials. The ability to perform multi-step sequences in a closed flow system will also streamline complex syntheses and reduce the need for manual purification of intermediates.
Advanced Spectroscopic Probes and Characterization Techniques
A deep understanding of the three-dimensional structure and dynamics of this compound is crucial for its application in drug design and materials science. While standard techniques like NMR and mass spectrometry are indispensable, future research will leverage more advanced spectroscopic methods.
Two-dimensional NMR techniques , such as NOESY and ROESY, will be essential for elucidating the through-space proximity of different parts of the molecule, providing insights into its preferred conformation in solution. For solid-state characterization, techniques like single-crystal X-ray diffraction will provide definitive structural information, which is vital for understanding intermolecular interactions in the crystalline state.
In the context of its potential biological applications, advanced mass spectrometry techniques like native mass spectrometry could be used to study non-covalent interactions between this compound derivatives and their biological targets. Furthermore, the development of fluorescently labeled analogs could enable the use of advanced microscopy techniques to visualize the compound's distribution and behavior within cellular systems.
Computational Chemistry for Predictive Design and Mechanistic Understanding
Computational chemistry is poised to play an increasingly important role in guiding the experimental exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, as well as to model its reactivity.
By calculating transition state energies, computational models can help to elucidate the mechanisms of known reactions and predict the feasibility of novel transformations. This predictive power can save significant experimental time and resources by prioritizing the most promising synthetic routes and reaction conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Aminophenyl)oxetan-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves two key steps: (1) formation of the oxetane ring via cyclization of a precursor (e.g., using aldehydes or ketones under acidic conditions) and (2) introduction of the 3-aminophenyl group. For example, the nitro group in intermediates like methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate can be reduced to an amine using sodium borohydride or catalytic hydrogenation . Optimization includes adjusting reaction temperature (e.g., 0–25°C for nitro reduction) and solvent polarity to enhance yield and purity. Characterization via H/C NMR and HPLC ensures structural fidelity .
Q. What spectroscopic and chromatographic methods are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (δ 1.5–2.5 ppm for oxetane protons; δ 6.5–7.5 ppm for aromatic protons) and C NMR (δ 70–80 ppm for oxetane carbons) to confirm ring integrity and substituent positions .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI+ mode) to verify molecular ion peaks (e.g., [M+H]+ at m/z 180.1) and purity (>95%) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (1-hour breakthrough time) and tightly sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Absorb spills with diatomaceous earth and dispose as hazardous waste .
Advanced Research Questions
Q. How does the oxetane ring in this compound compare to carboxylic acid as a bioisostere in drug design?
- Methodological Answer : The oxetane ring mimics carboxylic acid’s hydrogen-bonding capacity while improving metabolic stability. Studies show oxetan-3-ol derivatives exhibit comparable pKa (∼4.5–5.0 vs. carboxylic acid’s ∼2–3) and logP values (∼1.2 vs. ∼0.5), enhancing membrane permeability . Validation involves in vitro assays (e.g., COX-2 inhibition) and computational docking to assess binding affinity .
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or substituent effects. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems.
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate contributions to activity .
Q. What strategies optimize the regioselectivity of functionalizing the oxetane ring in this compound?
- Methodological Answer : Regioselective modification is achieved via:
- Protection/Deprotection : Temporarily block the amine group with Boc anhydride to direct reactions (e.g., alkylation) to the oxetane oxygen.
- Catalytic Methods : Use palladium catalysts for cross-coupling reactions at the 3-position of the oxetane ring .
Q. How do electronic effects of substituents on the phenyl ring influence the physicochemical properties of this compound?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase solubility via enhanced hydrogen bonding, while electron-withdrawing groups (e.g., -NO₂) reduce logP. Quantify via:
- HPLC Retention Times : Correlate with lipophilicity.
- DFT Calculations : Predict charge distribution and dipole moments .
Data Contradiction Analysis
Q. Conflicting reports exist on the metabolic stability of oxetane-containing compounds. How can this be resolved?
- Methodological Answer : Variability may stem from cytochrome P450 isoform specificity. Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
